molecular formula C8H5BrF2O B3164043 2-(4-Bromo-2,3-difluorophenyl)acetaldehyde CAS No. 887586-70-1

2-(4-Bromo-2,3-difluorophenyl)acetaldehyde

Cat. No. B3164043
CAS RN: 887586-70-1
M. Wt: 235.02 g/mol
InChI Key: AAYKADXXQJMJOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromine and fluorine atoms onto the phenyl ring, followed by the attachment of the acetaldehyde group. This could potentially be achieved through halogenation reactions and a subsequent formylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with bromine and fluorine atoms at the 4th, 2nd, and 3rd positions, respectively, and an acetaldehyde group at the 2nd position .


Chemical Reactions Analysis

As an organic compound containing a reactive aldehyde group, “2-(4-Bromo-2,3-difluorophenyl)acetaldehyde” could potentially undergo a variety of chemical reactions. These might include nucleophilic addition reactions, oxidation and reduction reactions, and various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromo-2,3-difluorophenyl)acetaldehyde” would depend on its exact molecular structure. Factors such as the presence and position of the bromine and fluorine atoms on the phenyl ring could influence properties such as its boiling point, melting point, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(4-bromo-2,3-difluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYKADXXQJMJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC=O)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,3-difluorophenyl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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